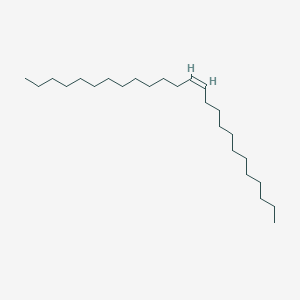

Z-12-Pentacosene

Description

Structure

2D Structure

Properties

Molecular Formula |

C25H50 |

|---|---|

Molecular Weight |

350.7 g/mol |

IUPAC Name |

(Z)-pentacos-12-ene |

InChI |

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24H2,1-2H3/b25-23- |

InChI Key |

BVGNABNQQZPWPX-BZZOAKBMSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C\CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCC=CCCCCCCCCCCC |

Synonyms |

(Z)-pentacos-12-ene |

Origin of Product |

United States |

Natural Occurrence and Distribution

Presence in Insecta

(Z)-12-Pentacosene is a notable constituent of the cuticular hydrocarbons (CHCs) of several insect species. These hydrocarbons form a waxy layer on the insect's epicuticle, playing crucial roles in preventing desiccation and mediating chemical communication.

Detection in Cuticular Hydrocarbon Profiles

The presence of (Z)-12-Pentacosene has been confirmed in the CHC profiles of a range of insects, from solitary to social species.

Studies on various species of the genus Drosophila have revealed the presence of pentacosene isomers, including (Z)-12-Pentacosene, in their cuticular waxes. nih.govcaymanchem.comnih.gov

Drosophila melanogaster : A comprehensive analysis of the cuticular hydrocarbons of Drosophila melanogaster has identified (x)-12-Pentacosene as a trace component in their profile. researchgate.net The notation '(x)' indicates that while a pentacosene with a double bond at the 12th position was detected, its stereochemistry was not definitively determined in that particular study. Other research has highlighted that male D. melanogaster from warmer climates tend to have higher levels of 7-pentacosene. scienceopen.com

Drosophila virilis : (Z)-12-Pentacosene has been identified as a cuticular hydrocarbon in Drosophila virilis. researchgate.net Its production is notably influenced by rearing temperature. researchgate.netbiorxiv.org For instance, the relative abundance of (Z)-12-Pentacosene is significantly reduced in individuals developed at 25°C compared to those reared at cooler temperatures. researchgate.netresearchgate.net This compound is considered a sex pheromone in this species. cambridge.org

Drosophila ezoana : Similar to its close relative D. virilis, Drosophila ezoana also produces (Z)-12-Pentacosene. biorxiv.orgresearchgate.net The production of this compound in D. ezoana is also affected by temperature, with lower amounts being produced by individuals developed at 30°C, which correlates with lower mating success. biorxiv.orgresearchgate.net

Drosophila novamexicana : While direct detection of (Z)-12-Pentacosene in Drosophila novamexicana is not explicitly stated in the reviewed literature, its close phylogenetic relationship with D. virilis is well-established. Interspecific crosses between D. novamexicana and D. virilis have been conducted to study the genetic basis of Z-(11)-pentacosene production. cambridge.org Furthermore, studies on the virilis species group, which includes D. novamexicana, have investigated variations in their cuticular hydrocarbon profiles, such as the production of (Z)-9-tricosene at different temperatures. biorxiv.org

Drosophila suzukii : Extensive studies on the cuticular hydrocarbon profile of the invasive pest Drosophila suzukii have been conducted. soton.ac.ukresearchgate.net These studies have identified numerous hydrocarbons, but based on the available scientific literature, (Z)-12-Pentacosene has not been reported as a component of the CHC profile of this species. soton.ac.ukresearchgate.net

(Z)-12-Pentacosene is also a significant component of the complex chemical signals used by social insects for recognition and communication.

Apis mellifera ligustica : The Italian honey bee, Apis mellifera ligustica, has (Z)-12-Pentacosene in its cuticular hydrocarbon profile. pagepressjournals.orgresearchgate.net Studies have shown that the relative abundance of this compound, along with others, varies significantly among different worker castes (newly emerged, nurse, and forager bees). pagepressjournals.orgresearchgate.net It is one of the key compounds that contribute to the separation of these task groups in chemical analyses. pagepressjournals.orgresearchgate.netresearchgate.net

Pachycondyla analis : In the African termite-raiding ant, Pachycondyla analis, (Z)-12-Pentacosene is a prominent cuticular hydrocarbon. antwiki.org It is found in both major and minor workers, with one study reporting it as the most abundant CHC in minor workers, constituting 38.64% of the profile. antwiki.org

Drosophila Species (Drosophila melanogaster, Drosophila virilis, Drosophila ezoana, Drosophila novamexicana, Drosophila suzukii)

Interspecific and Intraspecific Variation in Profiles

The relative abundance of (Z)-12-Pentacosene can vary significantly both between different species (interspecific) and within a single species (intraspecific).

In the Drosophila virilis group, the production of (Z)-12-Pentacosene shows clear interspecific differences when compared to the profiles of other drosophilids. For instance, its presence in D. virilis and D. ezoana contrasts with its apparent absence in D. suzukii. biorxiv.orgresearchgate.netsoton.ac.ukresearchgate.net Intraspecific variation is evident in D. virilis and D. ezoana, where the amount of (Z)-12-Pentacosene is temperature-dependent. researchgate.netbiorxiv.orgresearchgate.net

Among social insects, in Apis mellifera ligustica, the variation in (Z)-12-Pentacosene levels is linked to the age-related division of labor, demonstrating intraspecific variation based on social role. pagepressjournals.orgresearchgate.net In Pachycondyla analis, the proportion of (Z)-12-Pentacosene differs between major and minor workers, highlighting intraspecific variation related to caste. antwiki.org

Association with Epicuticular Waxes

Cuticular hydrocarbons, including (Z)-12-Pentacosene, are integral components of the epicuticular wax layer of insects. nih.gov This waxy layer is the primary interface between the insect and its environment. The hydrocarbons are synthesized in specialized cells called oenocytes and then transported to the epicuticle. nih.gov In Apis mellifera ligustica, in vivo solid-phase microextraction (SPME) has been used to analyze the molecular pattern on the epicuticle, confirming the presence of (Z)-12-Pentacosene as part of this external waxy layer. pagepressjournals.orgresearchgate.net Similarly, in Drosophila, these hydrocarbons are deposited on the cuticular surface. nih.govnih.gov

Occurrence in Flora

(Z)-12-Pentacosene is not exclusive to the animal kingdom and has also been identified in the chemical composition of certain plants, particularly in their floral extracts.

The flower extract of the orchid species Cleisostoma scolopendrifolium has been found to contain (Z)-12-Pentacosene among other alkenes. e-kjpt.orgresearchgate.net It has also been detected in the flowers of Fatsia japonica. Additionally, the genus Ophrys, a group of orchids known for their sexual deception of pollinators, also features (Z)-12-Pentacosene in the chemical bouquet of some species. unina.it In the sexually deceptive orchid Telipogon peruvianus, (Z)-9-pentacosene was identified as a major component of its floral scent, which attracts male tachinid flies. nih.gov

The presence of this and other similar long-chain alkenes in floral scents is often associated with pollinator attraction, sometimes through chemical mimicry of insect sex pheromones.

Identification in Plant Extracts and Essential Oils

The presence of (Z)-12-Pentacosene has been documented in the chemical profiles of several plant species, where it co-occurs with a variety of other phytochemicals.

GC-MS analysis of an ethanolic extract from the spadix inflorescence of Musa paradisiaca (Kunnan vazha) identified (Z)-12-Pentacosene as one of eleven chemical constituents. wisdomlib.orgamazonaws.com The study aimed to identify bioactive phytochemicals from the plant, which is used in traditional Indian medicine. wisdomlib.org The compounds were identified by comparing their retention times and mass spectra with the NIST 11 and WILEY 8 libraries. amazonaws.com

Table 1: Phytochemicals Identified in the Ethanolic Extract of Musa paradisiaca Inflorescence amazonaws.com

| Compound Name |

|---|

| (Z)-12-Pentacosene |

| Pentacosane (B166384) |

| n-Tetracosanol-1 |

| Octacosane |

| 1-Heptacosanol |

| 17-Pentatricontene |

| Oleic acid |

| Propyl acid,22-Desoxycarpesterol |

| gamma-Sitosterol |

| Cycloartenyl acetate |

(Z)-12-Pentacosene has been detected in the volatile materials isolated from the stem and fruit of Mindium laevigatum, an endemic plant species found in Iran and Turkey. nih.gov Analysis using simultaneous distillation-extraction (SDE) followed by GC-MS identified the compound's relative abundance in different parts of the plant. nih.gov

Table 2: Relative Percentage of (Z)-12-Pentacosene in Mindium laevigatum nih.gov

| Plant Part | Relative Percentage (%) |

|---|---|

| Stem | 0.8 |

In a comparative analysis of gamma-irradiated mutant cultivars of Chrysanthemum morifolium, (Z)-12-Pentacosene was identified in the essential oils of the flowers. researchgate.netmdpi.com Specifically, it was detected in the 'ARTI-Dark Chocolate' cultivar, a mutant derived from the 'Noble Wine' cultivar, at a relative content of 1.72%. researchgate.netmdpi.com The study utilized GC-MS to analyze the volatile compounds from twelve different chrysanthemum cultivars. mdpi.com

Table 3: Top 10 Volatile Compounds in Chrysanthemum morifolium 'ARTI-Dark Chocolate' Cultivar researchgate.net

| Compound Name | Relative Content (%) |

|---|---|

| Camphor | 21.01 |

| Chrysanthenone | 10.15 |

| Eucalyptol | 7.94 |

| Borneol | 5.51 |

| DL-α-Tocopherol | 4.39 |

| Camphene | 3.32 |

| β-Myrcene | 2.50 |

| (Z)-12-Pentacosene | 1.72 |

| Squalene | 1.61 |

The essential oil from the flower heads of Carduus candicans ssp. globifer, a species of thistle, was found to contain (Z)-12-Pentacosene. researchgate.net A GC-MS analysis determined its concentration to be 3.5% of the total essential oil composition. researchgate.netuni-plovdiv.bg This compound was identified alongside other major components such as benzaldehyde, palmitic acid, and methyl salicylate. researchgate.net

Table 4: Main Components of Essential Oil from Carduus candicans ssp. globifer researchgate.net

| Compound Name | Relative Percentage (%) |

|---|---|

| Benzaldehyde | 22.1 |

| Palmitic acid | 8.9 |

| Methyl salicylate | 7.3 |

| Heptacosane | 6.3 |

| Tricosane | 6.1 |

| Pentacosane | 5.6 |

| (Z)-12-Pentacosene | 3.5 |

(Z)-12-Pentacosene was identified as a minor component in the essential oil extracted from the flowers (fruits) of Fatsia japonica. cabidigitallibrary.org A study using steam distillation and GC-MS analysis to profile the chemical constituents of the plant's stems, leaves, and flowers detected a total of 97 compounds. cabidigitallibrary.org (Z)-12-Pentacosene was present at a relative percentage of 0.150% in the floral essential oil. cabidigitallibrary.org

Table 5: Aliphatic Hydrocarbons in Fatsia japonica Flower (Fruit) Essential Oil cabidigitallibrary.org

| Compound Name | Relative Percentage (%) |

|---|---|

| Pentacosane | 3.936 |

| Heptacosane | 1.944 |

| Tricosane | 1.050 |

| Heneicosane | 0.443 |

GC-MS analysis of a methanolic extract of Malva sylvestris (Common Mallow) revealed the presence of (Z)-12-Pentacosene. brieflands.com It was one of eleven volatile compounds identified, constituting 2.0% of the total detected substances. brieflands.com The major components found in the same extract were 1-Heptacosanol and 17-Pentatriacontene. brieflands.com Another study also lists (Z)-12-Pentacosene as a phytochemical identified in Malva sylvestris. rsc.org

Allium cepa (Shallot)

Distribution Across Plant Morphological Structures

Research indicates that the distribution of Z-12-Pentacosene is not uniform across all parts of a plant. Its presence is specific to certain morphological structures, which varies between plant species.

In Hibiscus syriacus, this compound was detected in the flower extract but was not listed among the main constituents of the leaf extract, where coumarin (B35378) derivatives, vitamin E homologues, and phytol (B49457) were predominant. mdpi.comnih.gov In Allium cepa, it was found in the bulb . sabraojournal.org

Studies on other plants have identified this compound in various other parts. For instance, it has been detected in the leaves of the hair knot plant (Pergularia daemia), constituting 1.71% of the peak area in a methanolic extract. orientjchem.org In Malva sylvestris, it was found in the aerial parts (a composite of flowers, leaves, and stems), making up 2.0% of the volatile components. brieflands.com Furthermore, it has been identified in the inflorescence of Musa balbisiana and the flowers of Ceiba chodatii. phcogrev.commdpi.com

Detection of this compound in Various Plant Structures

| Plant Species | Plant Part | Finding | Reference |

|---|---|---|---|

| Allium cepa (Shallot) | Bulb | Identified as a secondary metabolite | sabraojournal.org |

| Hibiscus syriacus | Flower | 2.5% of principal constituents | researchgate.netmdpi.com |

| Pergularia daemia | Leaf | 1.71% peak area in extract | orientjchem.org |

| Malva sylvestris | Aerial Parts (Flower, Leaves, Stems) | 2.0% of volatile components | brieflands.com |

| Musa balbisiana | Inflorescence | Identified via GC-MS analysis | phcogrev.com |

| Ceiba chodatii | Flower | 0.180% of total identified compounds | mdpi.com |

Detection in Other Natural Matrices (e.g., Propolis Samples)

Beyond the plant kingdom, this compound has been detected in propolis, a resinous mixture produced by honeybees from substances collected from plant parts. Chemical analyses of propolis samples from Turkey have confirmed the presence of this compound. acgpubs.orgcabidigitallibrary.org

In a study of 64 propolis samples from Hakkari, Turkey, this compound was identified in the ethanol (B145695) extract of some samples, with concentrations reported as 1.14% and 0.27% of the total ion current in two different samples. acgpubs.org Another investigation of propolis from the Tekirdağ region of Turkey also listed this compound among the hydrocarbons identified in the samples. cabidigitallibrary.org The composition of propolis is highly dependent on the local flora available to the bees, which explains the presence of plant-derived compounds like this compound. nih.gov

Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Pathways in Producing Organisms

The production of (Z)-12-Pentacosene is rooted in the fundamental process of fatty acid metabolism, which is then channeled into specialized pathways in both insects and plants.

In insects, the primary site for the biosynthesis of cuticular hydrocarbons (CHCs), including alkenes like (Z)-12-Pentacosene, is a specialized group of large secretory cells known as oenocytes. annualreviews.orgnih.govjove.com These cells are central to lipid metabolism and are responsible for producing the very-long-chain fatty acids (VLCFAs) that serve as precursors to CHCs. researchgate.netnih.govannualreviews.orgresearchgate.net The general biosynthetic pathway begins with common fatty acid synthesis from acetyl-CoA. scienceopen.com These initial fatty acids, typically with 16 or 18 carbon atoms (palmitic acid and stearic acid), are then elongated to form VLCFAs. annualreviews.org

Oenocytes are equipped with the necessary enzymatic machinery to carry out this entire process. nih.gov Once synthesized, the VLCFA precursors undergo further modifications, including desaturation and decarboxylation, to yield the final hydrocarbon products. annualreviews.orgnih.gov These hydrocarbons are then transported from the oenocytes via lipophorin proteins in the hemolymph to the cuticle, where they form a waxy layer. annualreviews.organtwiki.org This layer is crucial for preventing water loss and for chemical communication, with specific compounds like (Z)-12-Pentacosene acting as pheromones in some species. annualreviews.orgnih.govresearchgate.net For instance, (Z)-12-Pentacosene has been noted in Drosophila virilis, where its production can be influenced by environmental factors. nih.govbiorxiv.org

In plants, alkenes are components of the cuticular wax that covers the epidermis, playing a vital role in protecting the plant from environmental stresses. nih.govoup.com The biosynthesis of these wax components, including (Z)-12-Pentacosene, originates from fatty acid synthesis in the plastids of epidermal cells. nih.govoup.com The initial products, palmitic (C16) and stearic (C18) acids, are transported to the endoplasmic reticulum and converted to their acyl-CoA esters. oup.com

Here, a fatty acid elongation (FAE) complex extends these acyl-CoAs into VLCFAs, which can have chain lengths of up to 34 carbons. nih.gov These VLCFAs are the direct precursors for the various components of cuticular wax. The pathway then branches to produce different classes of compounds. For alkene synthesis, the VLCFA precursors undergo desaturation followed by a decarboxylation reaction. nih.govnih.gov While the general pathway is understood, the specific enzymes and regulatory mechanisms for alkene formation can vary between plant species. frontiersin.orgmdpi.comresearchgate.netdavidpublisher.com For example, (Z)-12-Pentacosene has been identified in the flower extract of the orchid Cleisostoma scolopendrifolium and in a cultivar of Hibiscus syriacus L. e-kjpt.orgnih.gov

Insect Oenocyte Metabolism and Hydrocarbon Synthesis

Enzymatic Mechanisms Involved in Z-12-Pentacosene Formation

The conversion of fatty acid precursors into (Z)-12-Pentacosene is catalyzed by a specific set of enzymes that perform chain elongation, double bond insertion, and final head group removal.

The formation of the C25 carbon backbone and the introduction of the characteristic double bond at the 12th position of (Z)-12-Pentacosene depend on the coordinated action of elongases and desaturases.

Elongases : These enzymes are responsible for extending the carbon chain of fatty acids beyond the typical C16 or C18 length. scienceopen.comfrontiersin.org The process involves a cycle of four reactions that sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. nih.gov The production of a C26 fatty acid precursor, which is required to ultimately form a C25 alkene, necessitates multiple rounds of elongation. scienceopen.com Different elongase enzymes exhibit specificity for substrates of varying chain lengths. scienceopen.comfrontiersin.org

Desaturases : Fatty acid desaturases are key enzymes that introduce double bonds into the acyl chains at specific positions. researchgate.netresearchgate.net The position and stereochemistry (Z or E) of the double bond are critical for the biological function of the resulting alkene. For (Z)-12-Pentacosene, a desaturase must act on a long-chain fatty acid precursor to create a double bond. In insects, desaturases like Δ9-desaturase are known to be involved in CHC biosynthesis. annualreviews.org In plants, two main hypotheses exist for alkene biosynthesis: desaturation occurring before elongation or after. nih.gov Recent studies in Arabidopsis have identified an acyl-CoA desaturase (ADS) that acts on very-long-chain acyl-CoA substrates, supporting the elongation-desaturation pathway. nih.gov The formation of a Δ12 double bond in a C26 precursor would lead to the correct structure for (Z)-12-Pentacosene after decarboxylation. Some orchids are hypothesized to use SAD2, a stearoyl-acyl carrier protein desaturase, to create fatty acid intermediates from which (Z)-12 alkenes are synthesized. ebrary.net

Table 1: Key Enzyme Classes in (Z)-12-Pentacosene Biosynthesis

The final step in the biosynthesis of (Z)-12-Pentacosene is the removal of the carboxyl group from its long-chain fatty acid precursor. In insects, this is not a simple decarboxylation but rather an oxidative decarbonylation. annualreviews.orgpnas.org The very-long-chain acyl-CoA is first reduced to a fatty aldehyde. scienceopen.com This aldehyde is then converted to a hydrocarbon (one carbon shorter) and carbon dioxide in a reaction catalyzed by a specialized cytochrome P450 enzyme, often from the CYP4G family. annualreviews.orgpnas.orgbiofueljournal.com This reaction requires oxygen and NADPH. annualreviews.org The identification of CYP4G1 in Drosophila melanogaster as the enzyme responsible for this terminal step confirmed the mechanism of oxidative decarbonylation in insect hydrocarbon production. pnas.org

In plants, the final conversion step is also believed to involve the decarboxylation of a VLCFA, though the precise enzymatic machinery, analogous to the insect CYP4G, is still being fully elucidated for many alkene products. nih.govsdu.edu.cnoup.com

Desaturase and Elongase Activities

Genetic and Environmental Regulation of Biosynthesis

The production of (Z)-12-Pentacosene and other cuticular hydrocarbons is tightly regulated by both genetic and environmental factors.

Genetic Regulation : The specific blend of CHCs produced by an insect is under strong genetic control, influencing species and mate recognition. antwiki.orgup.ac.za Variations in the genes encoding desaturases and elongases are a primary source of the diversity in CHC profiles among different species and even populations. scienceopen.com For instance, the expression levels of specific desaturase genes can determine the position and number of double bonds in the final hydrocarbon products. ebrary.net In Drosophila, RNA interference (RNAi) screens have successfully identified numerous genes involved in lipid metabolism that, when silenced, alter the CHC profile, highlighting the complex genetic network controlling biosynthesis. nih.gov

Environmental Regulation : Environmental conditions, particularly temperature, can significantly influence the composition of an insect's cuticular hydrocarbons. nih.gov Changes in temperature during development can lead to altered CHC profiles in adult insects. nih.gov For example, studies in Drosophila virilis have shown that rearing temperature affects the relative abundance of various CHCs, including a significant decrease in (Z)-12-Pentacosene at 25°C compared to 20°C. nih.govbiorxiv.org This plasticity is thought to be an adaptive response, helping the insect cope with changing environmental demands such as desiccation resistance. nih.gov

Table 2: Compounds Mentioned in this Article

Metabolic Fate and Degradation in Biological Systems

The metabolic fate of (Z)-12-Pentacosene involves its breakdown and integration into the central metabolism of organisms, particularly microorganisms. Various bacteria and fungi have demonstrated the ability to utilize long-chain hydrocarbons as a source of carbon and energy. mdpi.comfrontiersin.org The primary mechanism for this is aerobic degradation, which commences with the enzymatic oxidation of the hydrocarbon chain. mdpi.com

The degradation pathway is typically initiated by an alkane hydroxylase enzyme, such as an alkane 1-monooxygenase (AlkB) or a long-chain alkane monooxygenase (LadA). mdpi.comresearchgate.net These enzymes catalyze the introduction of an oxygen atom, most commonly at a terminal methyl group (terminal oxidation) to form a primary alcohol (1-pentacosanol). mdpi.comnih.gov In some cases, oxidation can occur at a sub-terminal position, yielding a secondary alcohol. mdpi.comfrontiersin.org

Following the initial hydroxylation, the resulting alcohol is further oxidized. Alcohol dehydrogenases convert the primary alcohol into an aldehyde, which is then oxidized by aldehyde dehydrogenases to form the corresponding fatty acid, pentacosanoic acid. nih.gov This very-long-chain fatty acid can then be broken down through the β-oxidation pathway, where two-carbon units are sequentially cleaved to produce acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production. mdpi.com

In plants and insects, the concentration of (Z)-12-Pentacosene is known to be metabolically regulated in response to physiological changes, such as pathogen infection or diet. sabraojournal.org For instance, it has been identified as a metabolite in shallots (Allium cepa) and its levels change in response to Fusarium infection. sabraojournal.org This indicates the existence of active metabolic and degradation pathways in these higher organisms, although the specific enzymes and mechanisms are not as well characterized as in microbial systems.

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme Class | Specific Enzyme Example(s) | Role in Pathway |

| Fatty Acid Desaturase | Stearoyl-ACP Desaturase (SAD) | Biosynthesis: Introduces the (Z)-12 double bond into a fatty acid precursor. anu.edu.auplos.org |

| Fatty Acid Elongase | Elongation of very long-chain fatty acids (Elovl) | Biosynthesis: Extends the carbon chain of the fatty acid precursor to 25 carbons. mdpi.com |

| Alkane Hydroxylase | Alkane 1-monooxygenase (AlkB), LadA | Degradation: Initiates breakdown by oxidizing the terminal carbon to an alcohol. mdpi.comresearchgate.net |

| Alcohol Dehydrogenase | ADH | Degradation: Oxidizes the primary alcohol metabolite to an aldehyde. nih.gov |

Chemical Synthesis and Derivatization

Stereoselective Synthesis of (Z)-12-Pentacosene

The controlled formation of the (Z)-double bond is a crucial aspect of synthesizing (Z)-12-pentacosene. Wittig reaction-based methodologies are prominently employed to achieve the desired stereochemistry.

Wittig Reaction-Based Methodologies

The Wittig reaction is a widely used and effective method for creating a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. organic-chemistry.org For the synthesis of (Z)-12-pentacosene, this typically involves the reaction of an appropriate aldehyde with a phosphonium (B103445) ylide. slu.senih.gov Specifically, pentadecanal (B32716) can be reacted with dodecyltriphenylphosphonium (B1215703) bromide to yield (Z)-12-pentacosene. slu.senih.gov The use of non-stabilized ylides in the Wittig reaction generally favors the formation of the (Z)-alkene. organic-chemistry.org

A common procedure involves preparing the ylide in situ by treating the phosphonium salt, such as dodecyltriphenylphosphonium bromide, with a strong base like sodium hexamethyldisilazide in a solvent such as tetrahydrofuran (B95107) (THF). scholaris.caresearchgate.net The subsequent reaction with the aldehyde at low temperatures, for instance, -78°C, followed by warming to room temperature, leads to the formation of the alkene. scholaris.ca

Strategies for Controlled Double Bond Stereochemistry

Achieving high (Z)-selectivity is paramount in the synthesis of (Z)-12-pentacosene. The stereochemical outcome of the Wittig reaction is influenced by several factors, including the nature of the ylide, the solvent, and the presence of additives. organic-chemistry.org

Ylide Type: Non-stabilized ylides, typically those with alkyl substituents, are known to predominantly produce (Z)-alkenes. organic-chemistry.org

Solvent Effects: The choice of solvent can significantly impact the Z/E ratio of the product.

Additives: The inclusion of certain co-solvents, such as hexamethylphosphoramide (B148902) (HMPA), at low temperatures has been shown to result in excellent (Z/E) selectivity, often with no detectable trace of the (E)-isomer in the final product. slu.senih.gov

The general principle for obtaining the Z-isomer is based on the kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is favored and proceeds rapidly to the (Z)-alkene. organic-chemistry.org

Alternative Synthetic Routes to Very-Long-Chain Alkenes

While the Wittig reaction is a primary method, other synthetic strategies exist for producing very-long-chain alkenes.

Decarboxylation of Very-Long-Chain Fatty Acids

An alternative pathway to very-long-chain alkenes involves the decarboxylation of very-long-chain fatty acids (VLCFAs). slu.senih.gov This biological process, often catalyzed by enzymes like cytochrome P450, removes the carboxyl group from a fatty acid to form an alkene. oup.comnih.govresearchgate.net For instance, the enzyme OleT, a cytochrome P450, can catalyze the decarboxylation of fatty acids to produce terminal alkenes. nih.govresearchgate.netacs.org While this method is prominent in biological systems and of interest for biofuel production, its application in laboratory synthesis for specific internal alkenes like (Z)-12-pentacosene is less common than olefination reactions. oup.comnih.gov

Preparation of Z-12-Pentacosene Analogs and Isomers

The synthesis of analogs and isomers of (Z)-12-pentacosene is crucial for structure-activity relationship studies and for understanding the biological roles of related compounds. The Wittig reaction provides a versatile platform for this purpose. By varying the aldehyde and the alkyltriphenylphosphonium bromide used, a wide range of very-long-chain alkenes with different chain lengths and double bond positions can be synthesized. slu.senih.gov

For example, (Z)-9-pentacosene and (Z)-9-heptacosene have been synthesized using similar Wittig methodologies. researchgate.netresearchgate.netacademictree.org The synthesis of (Z)-9-pentacosene was achieved by reacting hexadecanal (B134135) with (1-nonyl)triphenylphosphonium bromide. researchgate.net Similarly, (Z)-7-pentacosene was synthesized from heptanal (B48729) and octadecyltriphenylphosphonium bromide. scholaris.ca The synthesis of various other long-chain alkenes has also been reported, demonstrating the flexibility of this approach. slu.senih.gov

Scalability and Purity Considerations in Laboratory Synthesis

Transitioning from a small-scale laboratory synthesis to a larger, more practical scale presents several challenges. Key considerations include maintaining high stereoselectivity, ensuring product purity, and optimizing reaction yields.

Scalability: While methods for the large-scale synthesis of related compounds like ultra-long-chain fatty acids have been developed, these often require robust and reproducible chemistry. researchgate.net For the Wittig reaction, factors such as efficient mixing and temperature control become critical on a larger scale to maintain the desired stereochemical outcome.

Purity: A significant challenge in Wittig reactions can be the formation of the (E)-isomer and homo-coupling byproducts. nih.gov Purification of the final product is often necessary. Techniques such as vacuum flash chromatography on silica (B1680970) gel are commonly used to isolate the desired alkene. scholaris.caresearchgate.net Recrystallization from a suitable solvent like acetone (B3395972) at low temperatures can further enhance the purity of the final product, yielding it as a low-melting solid. scholaris.caresearchgate.net The isomeric purity is often determined by techniques like GC-MS analysis of the epoxidized alkene. researchgate.net The use of specific reaction conditions, such as the addition of HMPA, can significantly improve the isomeric purity, sometimes exceeding 97%. slu.se

Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques

The initial and critical step in the analysis of Z-12-Pentacosene is the extraction of the compound from its matrix, which can range from insect cuticles to plant tissues. up.ac.zaeje.cznih.govantwiki.org The choice of extraction technique is pivotal and depends on the nature of the sample and the research objectives.

Solvent-Based Extraction (e.g., Hexane (B92381), Ethanol (B145695), Methanol (B129727), Pentane)

Solvent-based extraction is a widely used method for isolating this compound. eje.cz Non-polar solvents like hexane and pentane (B18724) are particularly effective for extracting cuticular hydrocarbons from insects. up.ac.zaeje.czantwiki.org For instance, in the analysis of cuticular hydrocarbons of the termite raiding ant Pachycondyla analis, whole-body extracts were obtained by immersing beetles in hexane. up.ac.zaantwiki.org Similarly, the hydrocarbon profile of Drosophila suzukii was determined by extracting samples of flies in n-hexane. eje.cz The duration of extraction is a critical parameter, with studies showing that longer extraction times can lead to the detection of a wider range of hydrocarbons. eje.cz

Polar solvents such as ethanol and methanol are often employed for extracting compounds from plant materials. amazonaws.comwisdomlib.orgjapsonline.commdpi.comresearchgate.netorientjchem.orgnih.gov In a study on Musa balbisiana Colla inflorescence, an ethanolic extract was found to be rich in various phytochemicals, including this compound. japsonline.com Likewise, a hydromethanolic extract of Hibiscus syriacus flowers also revealed the presence of this compound. mdpi.comresearchgate.netnih.gov The choice of solvent can sometimes lead to the formation of artifacts; for example, the use of methanol can result in the presence of methyl esters in the extract. mdpi.comresearchgate.net

| Solvent | Matrix | Organism/Plant | Reference |

| Hexane | Cuticular Hydrocarbons | Pachycondyla analis | up.ac.zaantwiki.org |

| n-Hexane | Cuticular Hydrocarbons | Drosophila suzukii | eje.cz |

| Ethanol | Inflorescence | Musa balbisiana Colla | japsonline.com |

| Methanol | Flowers | Hibiscus syriacus | mdpi.comresearchgate.netnih.gov |

| Pentane | Labial Gland Secretions | Bombus mesomelas | modares.ac.ir |

| Pentane | Volatile Components | Mindium laevigatum | nih.gov |

Solid-Phase Microextraction (SPME) for In Vivo Analysis

Solid-Phase Microextraction (SPME) has emerged as a valuable non-destructive technique for analyzing volatile and semi-volatile compounds directly from living organisms (in vivo). pagepressjournals.orgpagepressjournals.orgresearchgate.netpurdue.edunih.govsigmaaldrich.com This solvent-less method involves exposing a coated fiber to the sample, allowing for the adsorption of analytes which are then thermally desorbed into a gas chromatograph for analysis. purdue.edusigmaaldrich.com

SPME has been successfully used to study the epicuticular profiles of honeybees (Apis mellifera ligustica), revealing variations in the relative abundance of compounds like this compound among different worker bee task groups. pagepressjournals.orgpagepressjournals.orgresearchgate.net The technique is particularly advantageous as it minimizes sample handling and the potential for contamination. sigmaaldrich.com Biocompatible SPME probes have been developed for direct sampling from biological matrices, offering a rapid and efficient way to monitor chemical profiles in real-time. nih.govsigmaaldrich.com

Soxhlet Extraction for Plant Material

Soxhlet extraction is a classic and exhaustive method for extracting compounds from solid materials, including plants. nih.govamazonaws.comwisdomlib.orginnspub.net This technique involves continuously washing the sample with a heated solvent, allowing for a high-efficiency extraction. nih.gov

In the analysis of the ethanolic extract of Musa paradisiaca L. inflorescences, Soxhlet extraction was employed for six hours to isolate various phytochemicals, including this compound. amazonaws.comwisdomlib.org The method is particularly useful for obtaining a high yield of extract from dried and powdered plant material. nih.govamazonaws.comwisdomlib.org However, it is a time-consuming process compared to more modern techniques like accelerated solvent extraction. lcms.cz

Chromatographic Separation

Following extraction, the complex mixture of compounds is separated using chromatographic techniques, with Gas Chromatography (GC) being the most common method for analyzing hydrocarbons like this compound.

Gas Chromatography (GC) Parameter Optimization

The successful separation and identification of this compound depend heavily on the optimization of Gas Chromatography (GC) parameters. amazonaws.comorientjchem.orgcambridge.orgcabidigitallibrary.orgrsc.org Key parameters include the temperature program of the oven, the type of carrier gas, flow rate, and the injector and detector temperatures.

For instance, in the analysis of Musa paradisiaca extract, the oven temperature was programmed to ramp from 70°C, with helium as the carrier gas. amazonaws.com In another study analyzing volatile compounds from coccinellid beetles, the GC oven was programmed with multiple temperature ramps to achieve optimal separation of hydrocarbons. cambridge.org The use of retention indices, such as the Kováts Retention Index, is a reliable method for compound identification as it is less dependent on variations in GC parameters than retention times alone. rsc.org

Table of GC Parameter Examples for this compound Analysis:

| Organism/Material | Initial Oven Temp. | Temperature Program | Carrier Gas | Reference |

|---|---|---|---|---|

| Musa paradisiaca | 70°C | Ramped program | Helium | amazonaws.com |

| Menochilus sexmaculatus | 70°C | Multi-ramp program to 330°C | Hydrogen | cambridge.org |

| Pergularia daemia | 50°C | Ramped to 300°C | Helium | orientjchem.org |

Column Selection for Hydrocarbon Separation

The choice of the GC column's stationary phase is the most critical factor in achieving good separation of hydrocarbons. phenomenex.comgreyhoundchrom.comsigmaaldrich.com The principle of "like dissolves like" generally applies, meaning non-polar columns are best suited for separating non-polar compounds like this compound. greyhoundchrom.com

Columns with a stationary phase such as 5% phenyl 95% methylpolysiloxane (e.g., HP-5MS, DB-5) are commonly used for the analysis of hydrocarbons and have been successfully employed in the identification of this compound in various extracts. orientjchem.orgusda.gov The column's dimensions, including length, internal diameter (ID), and film thickness, also play a significant role in separation efficiency and sample capacity. phenomenex.comsigmaaldrich.com A 30-meter column with a 0.25 mm ID is often a good starting point for general method development, offering a balance between resolution and analysis time. phenomenex.comsigmaaldrich.com For complex mixtures, longer columns may be necessary to achieve adequate separation. phenomenex.comsigmaaldrich.com

Commonly Used GC Columns for Hydrocarbon Analysis:

| Column Type | Stationary Phase | Application Example | Reference |

|---|---|---|---|

| EQUITY-5 | (5% phenyl)-methylpolysiloxane | Analysis of coccinellid semiochemicals | cambridge.org |

| HP-5MS | 5% phenyl 95% methylpolysiloxane | Analysis of Pergularia daemia leaf extract | orientjchem.org |

| DB-5 | Fused silica (B1680970) capillary column | Analysis of Asam sunti aroma compounds | cabidigitallibrary.org |

Mass Spectrometric (MS) Detection and Identification

Mass spectrometry is a cornerstone for the identification of (Z)-12-pentacosene, often in the context of analyzing complex biological samples like insect cuticular hydrocarbons. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of (Z)-12-pentacosene and other cuticular hydrocarbons (CHCs). mdpi.comnih.gov The process involves a gas chromatograph to separate the volatile compounds in a sample, which are then introduced into a mass spectrometer for detection and identification. nih.govwisdomlib.org The GC column, typically a non-polar capillary column, separates compounds based on their boiling points and interactions with the stationary phase. plos.org For instance, a common setup might involve an Agilent GC system coupled with a mass selective detector. nih.gov The oven temperature is programmed to ramp up in stages to ensure the effective elution of compounds with varying volatilities. nih.gov

(Z)-12-Pentacosene has been identified as a component in the cuticular hydrocarbon profiles of various insects, including the ant Pachycondyla analis and the ladybird beetle Menochilus sexmaculatus. cambridge.organtwiki.org In studies of the honeybee Apis mellifera ligustica, (Z)-12-pentacosene was one of several key compounds identified using in vivo solid-phase microextraction (SPME) coupled with GC-MS. pagepressjournals.orgresearchgate.net This compound has also been detected in plant extracts, such as from Musa balbisiana and Musa paradisiaca inflorescence. wisdomlib.orgjapsonline.com

The identification of (Z)-12-pentacosene is confirmed by comparing its mass spectrum and retention time with those of authentic standards and library data, such as the NIST library. nih.gov The mass spectrum of (Z)-12-pentacosene typically shows a molecular ion peak ([M]+) at m/z 350, corresponding to its molecular weight, along with a characteristic fragmentation pattern. antwiki.orgnih.gov

Table 1: GC-MS Parameters for Hydrocarbon Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| GC System | Agilent 6890N or similar | nih.govplos.org |

| Column | Non-polar capillary (e.g., DB-1HT, HP-5MS) | plos.orgpherobase.com |

| Injector Temperature | 250 °C | nih.gov |

| Carrier Gas | Helium | nih.govplos.org |

| Oven Program | Ramped temperature, e.g., 60°C to 350°C | plos.org |

| MS Detector | Mass Selective Detector (e.g., Agilent 5973) | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Scan Range | 40-550 amu | nih.gov |

Spectral Interpretation for Isomer Distinction

Distinguishing between isomers using conventional mass spectrometry can be challenging because isomers have the same molecular weight and often produce similar fragmentation patterns. nih.gov For alkenes like pentacosene, this includes both positional isomers (differing in the double bond location) and geometric isomers (cis/trans or Z/E).

While standard electron ionization (EI) mass spectra of different alkene isomers can be very similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. However, this often requires careful comparison with spectra from authenticated standards. Advanced techniques may be necessary for unambiguous isomer identification. For example, gas-phase deuterium (B1214612) exchange experiments coupled with mass spectrometry can help differentiate ions from alkenes and alkanes that might otherwise be indistinguishable. researchgate.net Techniques like ion mobility spectrometry (IMS) are also emerging as powerful tools for separating and identifying isomers that are difficult to resolve by mass spectrometry alone. nih.gov

For (Z)-12-pentacosene, its mass spectrum is characterized by a molecular ion at m/z 350 and a series of fragment ions resulting from cleavage at various points along the hydrocarbon chain. antwiki.orgnih.gov The specific pattern of these fragments, when compared to library data and standards, allows for its identification and differentiation from other compounds. nih.gov

Quantitative Analysis and Method Validation

Quantitative analysis of (Z)-12-pentacosene involves determining its concentration in a sample. This is typically achieved using GC-MS by comparing the peak area of the compound to that of an internal standard of a known concentration. plos.org For example, n-tetracosane has been used as an internal standard for the quantification of CHCs. plos.org

Method validation is crucial to ensure the accuracy and reliability of quantitative results. A study on the quantification of pyrolysis oils from plastic waste outlined a validation methodology based on absolute and relative errors between prepared and calculated concentrations. rsc.org This approach can be adapted for the validation of methods for quantifying specific compounds like (Z)-12-pentacosene in various matrices. The relative abundance of (Z)-12-pentacosene can vary significantly depending on the source; for instance, it was found to be a major component (8.23%) in the ethanolic extract of Musa balbisiana inflorescence. japsonline.com In contrast, it was present in much smaller relative amounts (0.071%) in Japanese Banana Flower extracts. atlantis-press.com

Chemometric and Multivariate Pattern Recognition Analysis

Principal Component Analysis (PCA) for Profile Comparison

Principal Component Analysis (PCA) is an unsupervised exploratory technique used to reduce the dimensionality of large datasets and visualize the differences between samples. mdpi.commdpi.com In the context of CHC analysis, PCA is applied to the normalized peak areas of all identified hydrocarbons to see if different groups (e.g., species, sexes, or social castes) form distinct clusters. researchgate.netmdpi.com

For example, in a study of Apis mellifera ligustica (honeybees), PCA was used to analyze the cuticular profiles of different worker bee tasks (newly emerged, nurse, and forager). pagepressjournals.orgresearchgate.net The results showed that (Z)-12-pentacosene, along with pentacosane (B166384), were major contributors to the separation observed along the first principal component (PC1), indicating their importance in differentiating the CHC profiles of the different task groups. pagepressjournals.orgresearchgate.net Similarly, PCA has been used to show clear separation between different species of weevils based on their CHC profiles. mdpi.commdpi.com

Table 2: Application of PCA in a Study of Apis mellifera ligustica Cuticular Hydrocarbons

| Compound | Contribution to Separation (PC1) | Contribution to Separation (PC2) | Source |

|---|---|---|---|

| Pentacosane | 24.80% | - | pagepressjournals.org |

| (Z)-12-Pentacosene | 23.24% | - | pagepressjournals.org |

| 13-Methylheptacosane | - | 40.08% | pagepressjournals.org |

| Squalene | - | 32.43% | pagepressjournals.org |

Linear Discriminant Analysis (LDA) for Group Discrimination

Linear Discriminant Analysis (LDA) is a supervised learning method used to determine which variables best discriminate between two or more predefined groups. pagepressjournals.orgresearchgate.net Unlike PCA, LDA aims to maximize the separation between known groups. nih.gov

Ecological and Biological Significance

Role in Interspecific Chemical Communication

(Z)-12-Pentacosene is a semiochemical, a chemical substance that carries a message between organisms. rug.nl Its influence extends across different species, acting as a crucial mediator in various ecological interactions. pagepressjournals.org In the complex relationships between parasites and predators, it can function as a kairomone, a chemical signal that benefits the receiver but not the emitter, aiding in host location. pagepressjournals.org

Pheromonal Activity in Insect Species

As a pheromone, (Z)-12-pentacosene is instrumental in the intraspecific communication of numerous insect species. Pheromones are chemical signals that trigger a specific reaction in a member of the same species. rug.nl In Diptera (flies), for instance, pheromones are frequently alkenes with a double bond in the Z-configuration at an odd-numbered carbon position. rug.nl

In the world of fruit flies, (Z)-12-pentacosene is a significant player in the intricate rituals of courtship and reproduction. It functions as a contact sex pheromone, a chemical cue that requires physical touch to be perceived. caymanchem.com

In Drosophila virilis, (Z)-12-pentacosene is the predominant sex pheromone found in the cuticular hydrocarbons of females and is capable of eliciting courtship behaviors in males. cambridge.orge-kjpt.org The production of this pheromone is under genetic control, with studies indicating that it is autosomally controlled and recessive. cambridge.org Research has shown that the second and third chromosomes in D. virilis have significant and additive contributions to the production of (Z)-12-pentacosene. cambridge.org

Environmental factors, such as temperature, can also influence the production of this key pheromonal compound. For example, in D. virilis, individuals that developed at a higher temperature of 30°C produced lower amounts of (Z)-12-pentacosene and exhibited lower mating success. biorxiv.org Conversely, those that developed at more optimal temperatures tended to produce the pheromone in quantities sufficient for successful mating. biorxiv.org

While (Z)-7-pentacosene is a known inhibitor of male-male courtship in Drosophila melanogaster, (Z)-12-pentacosene does not produce the same effect. slu.se The levels of another related compound, 9-pentacosene, can stimulate courting males to attempt copulation and are correlated with learned courtship suppression. sdbonline.org

Table 1: Role of (Z)-12-Pentacosene and Related Compounds in Drosophila Behavior

| Compound | Species | Role | Finding |

|---|---|---|---|

| (Z)-12-Pentacosene | Drosophila virilis | Female sex pheromone | Predominant in females, elicits male courtship. cambridge.orge-kjpt.org Production is genetically controlled and influenced by temperature. cambridge.orgbiorxiv.org |

| (Z)-7-Pentacosene | Drosophila melanogaster | Courtship modulation | Does not inhibit male-male courtship, unlike (Z)-7-tricosene. slu.se |

| 9-Pentacosene | Drosophila spp. | Aphrodisiac and conditioned stimulus | Stimulates copulation attempts; involved in learned courtship suppression. sdbonline.org |

The effectiveness of (Z)-12-pentacosene as a pheromone is often dependent on its interaction with other chemical compounds. In many insect species, it is part of a complex blend of semiochemicals, and its activity can be enhanced or modified by the presence of other substances. rug.nlpagepressjournals.org

For instance, in the ladybird beetle Menochilus sexmaculatus, (Z)-12-pentacosene is a major component of the cuticular hydrocarbons and acts as an oviposition-deterring pheromone. cambridge.orgcolab.ws This prevents females from laying eggs in areas already occupied by larvae, reducing the risk of cannibalism. colab.ws While other compounds like the alkaloid coccinelline (B1211609) and saturated hydrocarbons are also present, they were found to be inactive on their own. colab.ws

In the context of host plant recognition, the perception of sex pheromones can be influenced by plant volatiles. For the fruit-piercing moth Eudocima materna, (Z)-9-pentacosene, a related compound, is a minor component of the sex pheromone. entomoljournal.com The moth's response to the pheromone blend is significantly enhanced by the presence of 2-Ethyl Hexanol, a plant volatile, suggesting an integral role of host plant cues in mate finding. entomoljournal.com

Similarly, in some parasitoid wasps, non-specific compounds found in cuticular lipids, which can include pentacosene isomers, act synergistically with the main species-specific sex pheromone components to enhance attraction.

Sex Pheromone Function in Drosophila Courtship and Reproduction

Interactions in Plant-Pollinator Systems

(Z)-12-Pentacosene also plays a fascinating role in the intricate relationships between plants and their pollinators, particularly in cases of chemical mimicry.

The orchid Cleisostoma scolopendrifolium employs a remarkable strategy of sexual deception to ensure its pollination by the male bee Megachile yasumatsui. e-kjpt.orgkoreascience.krresearchgate.net The orchid's flowers produce a blend of hydrocarbons that mimic the female bee's sex pheromones, attracting the male bees who then attempt to copulate with the flower, inadvertently transferring pollen. e-kjpt.orgresearchgate.net

A study identified 13 hydrocarbons in the floral scent of C. scolopendrifolium that are presumed to be involved in this mimicry. e-kjpt.orgkoreascience.krriss.kr Among these are eight alkenes, including (Z)-11-pentacosene, a close isomer of (Z)-12-pentacosene. e-kjpt.orgkoreascience.krriss.kr These alkenes are known to function as sex pheromones in various insect species. e-kjpt.org The study suggests that this specific blend of hydrocarbons is a key mechanism in the specialized pollination system between the orchid and the bee. e-kjpt.orgkoreascience.kr

While no alkenes were found in the leaves of C. scolopendrifolium, eight different alkenes were exclusively present in the flower extract, highlighting their specific role in attracting the pollinator. researchgate.net This is a classic example of Batesian mimicry, where a harmless species (the orchid) evolves to imitate the warning signals of a harmful species (in this case, the mating signals of the female bee) to its own benefit. researchgate.net

**Table 2: Hydrocarbons Involved in Pheromone Mimicry by *Cleisostoma scolopendrifolium***

| Compound Class | Specific Compounds Identified in Floral Extract |

|---|---|

| Alkanes | Tricosane, Pentacosane (B166384), Heptacosane, Nonacosane, Hentriacontane |

| Alkenes | (Z)-9-tricosene, (Z)-9-pentacosene, (Z)-11-pentacosene , (Z)-9-heptacosene, (Z)-11-heptacosene, (Z)-9-nonacosene, (Z)-11-nonacosene, (Z)-11-hentriacontene |

Source: e-kjpt.orgkoreascience.krriss.kr

Beyond direct pollination strategies, (Z)-12-pentacosene and its isomers are also implicated in how insects recognize their host plants. The cuticular hydrocarbon profile of a plant can provide important cues for insects.

For the Asian longhorned beetle, Anoplophora glabripennis, a serious invasive pest, female cuticular extracts contain five olefins that elicit copulatory behavior in males: (Z)-9-tricosene, (Z)-9-pentacosene, (Z)-7-pentacosene, (Z)-9-heptacosene, and (Z)-7-heptacosene. plos.org These compounds appear to be precursors that can be oxidized to produce volatile aldehydes that attract males. mdpi.com The beetle's odorant-binding proteins, which are crucial for detecting chemical cues, have been shown to bind with compounds like (Z)-9-pentacosene, linking host plant recognition with mating signals. mdpi.com

The interaction between insect pheromones and plant semiochemicals is a complex and fascinating area of research. Host plant volatiles can enhance the discrimination of sex pheromone quality, suggesting that specific mate recognition in many insects has evolved in concert with their adaptation to host plants. entomoljournal.com

Pheromone Mimicry in Orchid Pollination (e.g., Cleisostoma scolopendrifolium and Megachile bees)

Role in Intraspecific Chemical Communication

Cuticular hydrocarbons, including (Z)-12-Pentacosene, are fundamental to how insects interact with their environment and each other. These compounds form a chemical signature on the insect's surface that can convey a wealth of information to conspecifics, influencing social behaviors from recognition to reproduction. annualreviews.orgeje.cz

Nestmate and Kin Recognition in Social Insects (e.g., Apis mellifera ligustica, Pachycondyla analis)

In social insects, the ability to distinguish between nestmates and non-nestmates is crucial for maintaining colony integrity and defending against intruders. up.ac.zaantwiki.org This recognition is primarily mediated by the specific blend of hydrocarbons on the cuticle. (Z)-12-Pentacosene is one of the many compounds that constitute this colony-specific odor.

In the honey bee subspecies Apis mellifera ligustica, (Z)-12-Pentacosene is one of eleven principal molecules that occur with high frequency on the epicuticle of worker bees. pagepressjournals.org Variations in the relative abundance of this and other CHCs allow bees to recognize their nestmates. pagepressjournals.orgresearchgate.netsemanticscholar.org Studies have shown that alkenes, including (Z)-12-Pentacosene, are among the classes of compounds that can be modulated for nestmate recognition. pagepressjournals.org

Similarly, in the African termite-raiding ant Pachycondyla analis, the cuticular hydrocarbon profile is complex, comprising n-alkanes, alkenes, and methyl-branched alkanes. up.ac.zanih.gov Research suggests that while n-alkanes are present in similar proportions across different colonies, the variation in alkenes and methyl-branched alkanes is key to nestmate discrimination. up.ac.zaantwiki.orgnih.govicipe.org34.250.91 Through bioassays, it was demonstrated that P. analis workers can distinguish nestmates from non-nestmates based on their CHC profiles, with alkenes like (Z)-12-Pentacosene likely encoding the cues for this recognition. up.ac.zaantwiki.org

Influence on Division of Labor and Caste Differentiation

The chemical profile of a social insect is not static; it can change with age, task, and social status, reflecting and regulating the division of labor within the colony. researchgate.netpagepressjournals.orgresearchgate.net In Apis mellifera ligustica, the relative abundance of specific CHCs, including (Z)-12-Pentacosene, differs significantly among worker groups. pagepressjournals.orgresearchgate.net

A study analyzing the epicuticular profiles of newly emerged, nurse, and forager bees found significant variations in the relative abundance of (Z)-12-Pentacosene across these task groups. pagepressjournals.org Along with other compounds like pentacosane and 13-methylheptacosane, (Z)-12-Pentacosene was identified as a major contributor to the chemical separation of these groups. pagepressjournals.orgresearchgate.net This indicates that the cuticular hydrocarbon profile, and specifically the quantity of (Z)-12-Pentacosene, is correlated with the age-related polyethism, or the division of labor, that is fundamental to honey bee colony function. pagepressjournals.orgpagepressjournals.org

Below is a table showing the key cuticular hydrocarbons that help differentiate task groups in Apis mellifera ligustica.

Table 1: Key Differentiating Cuticular Hydrocarbons in Apis mellifera ligustica Task Groups

| Compound | Significance in Task Group Differentiation | Reference |

|---|---|---|

| (Z)-12-Pentacosene | One of the main compounds contributing to the separation of newly emerged, nurse, and forager bees based on principal component analysis. | pagepressjournals.org |

| Pentacosane | A primary contributor to the separation of task groups in both principal component and linear discriminant analyses. | pagepressjournals.org |

| Nonacosane | A key molecule for discriminating between task groups according to linear discriminant analysis. | pagepressjournals.org |

| 11-Methylnonacosane | Contributes to the discrimination of task groups and characterizes the profile of newly emerged bees. | pagepressjournals.org |

| 13-Methylheptacosane | A major compound contributing to the separation of task groups based on principal component analysis. | pagepressjournals.org |

| Squalene | One of the main compounds contributing to the separation of task groups based on principal component analysis. | pagepressjournals.org |

Contribution to Alarm and Aggregation Signals

While some cuticular hydrocarbons are involved in alarm and aggregation signaling, direct evidence for (Z)-12-Pentacosene serving these specific functions is limited. eje.cz In honey bees, for example, alarm pheromones are typically more volatile compounds like isopentyl acetate, and recruitment signals associated with waggle-dancing involve other hydrocarbons such as (Z)-9-tricosene and (Z)-9-pentacosene. cabidigitallibrary.orgplos.orgnih.gov

However, (Z)-12-Pentacosene has been identified as a key component of an oviposition-deterring pheromone in the ladybird beetle Cheilomenes sexmaculata. cambridge.orgnih.govcolab.ws Larvae of this species leave behind chemical trails containing (Z)-12-Pentacosene, which inhibits adult females from laying eggs in the same location. nih.govcolab.ws This acts as a spacing mechanism to reduce future larval competition and cannibalism. colab.ws In this context, it functions as a negative aggregation or repellent signal. Similarly, isomers like (Z)-7- and (Z)-9-pentacosene are part of a female-produced trail pheromone in the Asian longhorned beetle, Anoplophora glabripennis, which attracts males but is avoided by other females, suggesting a role in both mate finding and spacing. mdpi.comusda.gov While not a classic aggregation signal that draws all individuals together, this function in mediating spatial distribution is a critical aspect of chemical communication.

Contribution to Cuticular Hydrocarbon Profiles

The primary and most evolutionarily ancient function of the insect cuticle's hydrocarbon layer is to serve as a barrier against the environment. annualreviews.orgscienceopen.comresearchgate.net This waxy layer is crucial for preventing water loss and protecting the insect from physical abrasion and pathogens. eje.czpagepressjournals.org (Z)-12-Pentacosene is one of many such hydrocarbons that form this protective shield.

Physiological Functions (e.g., Water Balance, Desiccation Resistance)

The effectiveness of the CHC layer in preventing water loss is highly dependent on its chemical composition. scienceopen.comnumberanalytics.commdpi.com Generally, longer-chain and saturated hydrocarbons (n-alkanes) have higher melting temperatures and can pack more tightly, forming a more impermeable barrier against desiccation. scienceopen.commdpi.com The introduction of a double bond, as in alkenes like (Z)-12-Pentacosene, creates a "kink" in the hydrocarbon chain. This disruption prevents tight packing and lowers the melting point of the lipid layer, which can increase its permeability to water. cambridge.orgscienceopen.com

Environmental Factors Influencing Profile Composition (e.g., Temperature, Diet)

The composition of an insect's CHC profile is not fixed and can be influenced by various environmental factors, particularly temperature and diet. annualreviews.orgresearchgate.neteje.cz These changes represent a form of physiological and developmental plasticity that allows insects to adapt to their surroundings.

Temperature during development and adult life can significantly alter the production of specific CHCs. biologists.com In a study on three Drosophila species, rearing flies at different temperatures (15, 20, 25, and 30°C) led to striking variations in their CHC profiles. researchgate.net For the cosmopolitan species Drosophila virilis, the amount of (Z)-12-Pentacosene was significantly reduced in individuals reared at higher temperatures. researchgate.netresearchgate.netbiorxiv.org For instance, its production was lower in flies developed at 30°C, which also exhibited lower mating success. researchgate.net This suggests an adaptive response, as insects in warmer climates often have a higher proportion of saturated CHCs to enhance desiccation resistance. mdpi.com

Diet also plays a crucial role in shaping the CHC profile. researchgate.netnih.govnih.gov Since hydrocarbons are synthesized from dietary precursors like fatty acids, the quality and quantity of food can alter the final blend. semanticscholar.org In the mosquito Anopheles albimanus, the CHC profile, including the relative amount of (Z)-12-Pentacosene, was shown to change depending on whether the mosquito fed on a sugar-rich or a protein-rich (blood) diet. researchgate.net These diet-induced changes can, in turn, affect other biological traits, such as sexual attractiveness and recognition cues. annualreviews.orgeje.cz

Table 2: Influence of Environmental Factors on (Z)-12-Pentacosene

| Factor | Organism | Observed Effect on (Z)-12-Pentacosene | Reference |

|---|---|---|---|

| Temperature | Drosophila virilis | Amount is significantly reduced when reared at higher temperatures (e.g., 30°C). | researchgate.netbiorxiv.org |

| Diet | Anopheles albimanus | Relative abundance changes in response to different dietary regimes (sugar vs. blood meal). | researchgate.net |

Genetic and Phenotypic Variability in CHC Composition

The composition of cuticular hydrocarbons (CHCs), which includes (Z)-12-Pentacosene, is known to be under strong genetic influence, reflecting an organism's genetic makeup. nih.govbiorxiv.org This genetic determination leads to extensive phenotypic variation in CHC profiles both within and among populations. nih.gov Environmental factors, particularly temperature, can significantly influence the expression of these profiles, demonstrating a high degree of phenotypic plasticity. nih.govnih.gov

A notable example of this variability is seen in the fruit fly Drosophila virilis. researchgate.net When these flies are reared at different temperatures, their CHC composition changes significantly. researchgate.net Specifically, the relative abundance of (Z)-12-Pentacosene on the cuticle of D. virilis is significantly reduced when the flies are developed at 25°C compared to lower temperatures. nih.govbiorxiv.org This suggests that environmental conditions like temperature can directly alter the chemical makeup of an insect's cuticle.

Similarly, in the mosquito Anopheles albimanus, two phenotypes with differing susceptibility to Plasmodium infection (susceptible-White and resistant-Brown) exhibit distinct CHC profiles. nih.gov (Z)-12-Pentacosene is one of the key compounds that varies between these phenotypes and also changes in response to a Plasmodium challenge, particularly in the susceptible-White phenotype. nih.govresearchgate.net This highlights how CHC profiles, including the presence of (Z)-12-Pentacosene, can be linked to fundamental physiological and immunological states, which are themselves a product of genetic and environmental interactions.

Involvement in Plant Physiological Processes and Defense

Role as a Constituent of Plant Volatiles and Extracts

(Z)-12-Pentacosene has been identified as a volatile or extractable component in a diverse range of plant species. It is one of many phytochemicals that contribute to the chemical signature of a plant. researchgate.net The presence and concentration of this compound can vary significantly depending on the plant species, the part of the plant being analyzed (e.g., flower, leaf, or stem), and even the processing method (e.g., fresh vs. dried). atlantis-press.com

Gas chromatography-mass spectrometry (GC-MS) analyses have quantified (Z)-12-Pentacosene in various plant extracts. For instance, in an ethanolic extract of the inflorescence of Musa paradisiaca L. (plantain), (Z)-12-Pentacosene constituted 4.43% of the identified compounds. amazonaws.com An analysis of Musa balbisiana inflorescence found it to be a major component at 8.23%. researchgate.net In the volatile materials of Mindium laevigatum, it was found in proportions of 0.8% in the fruit and 1.7% in the stem. nih.gov Other studies have detected it in fresh flowers of Musa nana Lour. (0.667%) and in the methanolic extract of Malva sylvestris (2.0%). atlantis-press.comrsc.org It has also been identified in the hydromethanolic extract of Hibiscus syriacus flowers at a concentration of 2.5%. mdpi.com

The following table summarizes the findings from several studies that have identified (Z)-12-Pentacosene in plant extracts.

Table 1: Presence of (Z)-12-Pentacosene in Various Plant Species

| Plant Species | Plant Part Analyzed | Extraction/Analysis Method | Percentage of (Z)-12-Pentacosene |

|---|---|---|---|

| Musa paradisiaca L. (AB) amazonaws.com | Inflorescence | Ethanolic Extract (GC-MS) | 4.43% |

| Musa balbisiana Colla researchgate.net | Inflorescence | Ethanolic Extract (GC-MS) | 8.23% |

| Mindium laevigatum nih.gov | Fruit | Volatile Material (SDE, GC-MS-FID) | 0.8% |

| Mindium laevigatum nih.gov | Stem | Volatile Material (SDE, GC-MS-FID) | 1.7% |

| Musa nana Lour. atlantis-press.com | Fresh Flower | Volatile Components (HS-SPME, GC-MS) | 0.667% |

| Malva sylvestris rsc.org | Aerial Parts | Methanolic Extract (GC-MS) | 2.0% |

| Hibiscus syriacus L. mdpi.com | Flower | Hydromethanolic Extract (GC-MS) | 2.5% |

Contribution to Plant Defense Mechanisms (e.g., Stress Responses, Pathogen Interaction)

While the primary role of long-chain hydrocarbons in plants is often structural, as components of the protective cuticular wax, evidence suggests their involvement in defense mechanisms. mdpi.com Research indicates that (Z)-12-Pentacosene may contribute to a plant's ability to respond to biotic and abiotic stresses.

Studies on Musa paradisiaca have noted that (Z)-12-Pentacosene possesses antioxidative and cytotoxic properties. amazonaws.comwisdomlib.org These activities are fundamental to plant defense, helping to mitigate cellular damage from reactive oxygen species during stress and potentially inhibiting the growth of pathogens or herbivores. wisdomlib.org The identification of (Z)-12-Pentacosene in shallot (Allium cepa L.) genotypes under infection by the fungal pathogen Fusarium oxysporum further points to its potential role in plant-pathogen dynamics. sabraojournal.org In a study profiling metabolites, (Z)-12-Pentacosene was identified as one of the compounds present in shallots responding to the infection, suggesting its involvement in the plant's defense response. sabraojournal.org

The presence of unsaturated hydrocarbons, such as (Z)-12-Pentacosene, in the volatile profile of Mindium laevigatum has been suggested to contribute to its traditional medicinal uses, which may be linked to underlying defense-related properties like antioxidant activity. nih.govresearchgate.net Although direct evidence detailing the specific mechanisms is still emerging, the cytotoxic and antioxidant activities associated with (Z)-12-Pentacosene suggest it is a component of the broader chemical defense arsenal (B13267) of plants. amazonaws.comwisdomlib.org

Advanced Research Directions and Future Perspectives

Integrated Omics Approaches for Comprehensive Pathway Elucidation

The biosynthesis of cuticular hydrocarbons like (Z)-12-Pentacosene is a complex process originating from fatty acid metabolism. oup.com Future research will increasingly rely on integrated "omics" approaches, such as metabolomics and transcriptomics, to fully map these biosynthetic pathways.

Integrated transcriptomic and metabolomic analyses have already begun to shed light on the genetic underpinnings of pheromone production in various insects. researchgate.netnih.gov For instance, in some species, researchers have correlated the expression levels of specific genes, such as those for desaturases (SAD) and fatty acid elongases (ELOVL), with the production of particular alkenes. researchgate.netebrary.net By combining high-throughput RNA sequencing (RNA-seq) with detailed metabolite profiling, scientists can identify differentially expressed genes in tissues responsible for pheromone synthesis, such as oenocytes. annualreviews.orgresearchgate.net This dual approach allows for the discovery of candidate genes and the metabolic intermediates involved in the creation of (Z)-12-Pentacosene. nih.govmdpi.com

For example, studies in orchids that mimic insect pheromones have linked the expression of specific SAD genes to the production of (Z)-9 and (Z)-12 alkenes, suggesting a conserved mechanism that could be explored in insects that produce (Z)-12-Pentacosene. ebrary.net Future work will likely involve gene silencing and heterologous expression studies to confirm the function of these candidate genes, providing a complete picture of the pathway from precursor fatty acids to the final semiochemical. annualreviews.org

Development of Ecological Models for Chemical Communication Systems

Understanding the role of (Z)-12-Pentacosene in an ecosystem requires the development of sophisticated ecological models. These models can help predict how chemical signals influence population dynamics, interspecific competition, and predator-prey interactions. jse.ac.cn Chemical communication is a fundamental aspect of the life history of many insects, mediating behaviors like mating, aggregation, and nestmate recognition. annualreviews.organtwiki.org

(Z)-12-Pentacosene has been identified as a component of the cuticular hydrocarbon profile in various insects, where it can act as a recognition cue. antwiki.orgup.ac.za For example, in the African termite raiding ant Pachycondyla analis, the blend of CHCs, including alkenes like (Z)-12-Pentacosene, is crucial for discriminating between nestmates and non-nestmates. antwiki.orgup.ac.za Models incorporating the specifics of these chemical signaling systems can simulate the effects of environmental changes or the introduction of invasive species on native populations. Furthermore, factors like temperature can influence the production of CHCs, including (Z)-12-Pentacosene, which in turn affects mating success. biorxiv.org Ecological models can integrate such physiological data to better forecast species' responses to climate change.

Exploration of Z-12-Pentacosene in Sustainable Agricultural and Ecological Management Strategies

The species-specific nature of many insect pheromones makes them ideal candidates for use in sustainable pest management strategies. mdpi.com (Z)-12-Pentacosene, as a component of insect chemical communication, holds potential for applications in agriculture. While research on this specific compound is ongoing, related semiochemicals are already employed in methods like mating disruption, mass trapping, and attract-and-kill techniques. google.com

In mating disruption, a synthetic version of a female sex pheromone is released into the environment, confusing males and preventing them from locating mates. For instance, a patent for a peach fruit moth attractant describes a composition that includes (Z)-5-pentacosene, a close isomer of this compound, as part of a blend to enhance attractiveness and efficacy in mating disruption. google.com The exploration of (Z)-12-Pentacosene could lead to the development of new, highly specific lures for monitoring or controlling pest populations, reducing the reliance on broad-spectrum synthetic pesticides. researchgate.net This aligns with the broader goals of sustainable agriculture, which seeks effective and environmentally benign pest control solutions. researchgate.net

Discovery of Novel Biological Sources and Unidentified Ecological Roles

While (Z)-12-Pentacosene has been identified in several insect species, its full distribution in the natural world is far from understood. Future research is likely to uncover new biological sources of this compound, not only in other insects but potentially in other organisms as well. For example, some plants have been found to produce (Z)-12-Pentacosene. A study on the flower extracts of Hibiscus syriacus identified (Z)-12-Pentacosene as one of the constituents. nih.gov Similarly, it has been detected in the volatile oil from the leaves of Aquilaria sinensis and in the methanolic extract of Malva sylvestris. brieflands.comcabidigitallibrary.org

The ecological roles of (Z)-12-Pentacosene are also diverse and not fully elucidated. In the coccinellid beetle Cheilomenes sexmaculata, it acts as an oviposition-deterring pheromone, preventing females from laying eggs in areas where larvae are already present, thus avoiding cannibalism. colab.ws In the ant Pachycondyla analis, it is part of the complex cuticular hydrocarbon profile used for nestmate recognition. up.ac.za In Drosophila virilis, it is a major component of the female sex pheromone. researchgate.net Further investigation may reveal its function as a kairomone, an allomone, or a synomone in different ecological contexts, mediating interactions between different species.

Table 1: Known Biological Sources and Ecological Roles of (Z)-12-Pentacosene

| Organism | Kingdom | Identified Role | Reference |

|---|---|---|---|

| Pachycondyla analis (African termite raiding ant) | Animalia | Component of cuticular hydrocarbons for nestmate recognition | up.ac.za |

| Cheilomenes sexmaculata (Coccinellid beetle) | Animalia | Oviposition-deterring pheromone | colab.ws |

| Drosophila virilis (Fruit fly) | Animalia | Major component of female sex pheromone | biorxiv.orgresearchgate.net |

| Hibiscus syriacus (Rose of Sharon) | Plantae | Phytochemical constituent in flower extract | nih.gov |

| Malva sylvestris (Common mallow) | Plantae | Phytochemical constituent in methanolic extract | brieflands.com |

| Aquilaria sinensis (Incense tree) | Plantae | Component of volatile oil from leaves | cabidigitallibrary.org |

Advancements in Stereoselective Synthesis for Isomer-Specific Bioactivity Studies

The biological activity of a semiochemical is often highly dependent on its specific stereochemistry. For alkenes like (Z)-12-Pentacosene, this includes the configuration of the double bond (Z or E). Studying the precise role of (Z)-12-Pentacosene requires pure, isomerically specific samples, which can be challenging to obtain from natural sources in sufficient quantities. Therefore, advancements in stereoselective synthesis are critical.

Modern synthetic organic chemistry offers various methods for the stereoselective construction of (Z)-alkenes. db-thueringen.de These methods are crucial for producing not only (Z)-12-Pentacosene but also its (E)-isomer and other positional isomers for bioactivity testing. mdpi.com Comparing the biological responses to different isomers allows researchers to determine which specific compound is responsible for the observed behavior. For example, synthetic studies on furanosesquiterpenes have demonstrated the power of stereoselective synthesis in creating multiple isomers for biological evaluation. mdpi.com Similar approaches applied to (Z)-12-Pentacosene will enable rigorous testing of its function in mating, aggregation, and other behaviors, clarifying its precise role in chemical communication.

Application of High-Throughput and In Situ Analytical Technologies for Semiochemical Profiling

The analysis of semiochemicals like (Z)-12-Pentacosene is rapidly evolving with the advent of high-throughput and in situ analytical techniques. Traditional methods often involve solvent extraction of cuticular hydrocarbons followed by gas chromatography-mass spectrometry (GC-MS). up.ac.za While powerful, this approach is destructive and time-consuming.